molecular formula C18H17IN2O2 B1446409 1-BOC-3-iodo-6-phenyl-5-azaindole CAS No. 1448259-12-8

1-BOC-3-iodo-6-phenyl-5-azaindole

Cat. No. B1446409
M. Wt: 420.2 g/mol
InChI Key: FXLFYWKQWSUAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BOC-3-iodo-6-phenyl-5-azaindole (BPAI) is an organic molecule that has been used in scientific research for its potential applications in medicine, biochemistry, and physiology. BPAI is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its structure. BPAI has been studied for its potential to be used as a therapeutic agent in the treatment of various diseases, as well as its ability to act as a biochemical and physiological modulator.

Scientific Research Applications

1-BOC-3-iodo-6-phenyl-5-azaindole has been studied for its potential applications in medicine, biochemistry, and physiology. In medicine, 1-BOC-3-iodo-6-phenyl-5-azaindole has been studied for its potential use as an anti-cancer agent, as an anti-inflammatory agent, and as an analgesic. In biochemistry, 1-BOC-3-iodo-6-phenyl-5-azaindole has been studied for its potential use as an inhibitor of enzymes involved in DNA replication, as an inhibitor of protein-protein interactions, and as an inhibitor of protein synthesis. In physiology, 1-BOC-3-iodo-6-phenyl-5-azaindole has been studied for its potential use as an agonist of the G-protein coupled receptor, as an agonist of the serotonin receptor, and as an agonist of the muscarinic receptor.

Mechanism Of Action

The mechanism of action of 1-BOC-3-iodo-6-phenyl-5-azaindole is largely dependent on its application. In medicine, 1-BOC-3-iodo-6-phenyl-5-azaindole has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division and DNA replication. In biochemistry, 1-BOC-3-iodo-6-phenyl-5-azaindole has been shown to inhibit protein-protein interactions by blocking the binding of specific proteins to DNA. In physiology, 1-BOC-3-iodo-6-phenyl-5-azaindole has been shown to act as an agonist of the G-protein coupled receptor, serotonin receptor, and muscarinic receptor, which are involved in the regulation of various physiological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-BOC-3-iodo-6-phenyl-5-azaindole depend on its application. In medicine, 1-BOC-3-iodo-6-phenyl-5-azaindole has been shown to inhibit the growth of cancer cells, reduce inflammation, and provide pain relief. In biochemistry, 1-BOC-3-iodo-6-phenyl-5-azaindole has been shown to inhibit the binding of specific proteins to DNA, thus inhibiting the replication of DNA. In physiology, 1-BOC-3-iodo-6-phenyl-5-azaindole has been shown to modulate the activity of the G-protein coupled receptor, serotonin receptor, and muscarinic receptor, thus influencing various physiological processes.

Advantages And Limitations For Lab Experiments

The advantages of using 1-BOC-3-iodo-6-phenyl-5-azaindole in laboratory experiments include its low cost, its high solubility in various solvents, and its low toxicity. The limitations of using 1-BOC-3-iodo-6-phenyl-5-azaindole in laboratory experiments include its low stability, its low solubility in water, and its limited availability.

Future Directions

The potential future directions for the use of 1-BOC-3-iodo-6-phenyl-5-azaindole include further research into its potential applications in medicine, biochemistry, and physiology. In medicine, further research could focus on the development of new anti-cancer agents, anti-inflammatory agents, and analgesics based on 1-BOC-3-iodo-6-phenyl-5-azaindole. In biochemistry, further research could focus on the development of new inhibitors of protein-protein interactions and protein synthesis based on 1-BOC-3-iodo-6-phenyl-5-azaindole. In physiology, further research could focus on the development of new agonists of the G-protein coupled receptor, serotonin receptor, and muscarinic receptor based on 1-BOC-3-iodo-6-phenyl-5-azaindole. Additionally, further research could focus on the development of new methods of synthesizing 1-BOC-3-iodo-6-phenyl-5-azaindole, as well as the development of new formulations of 1-BOC-3-iodo-6-phenyl-5-azaindole for use in laboratory experiments.

properties

IUPAC Name

tert-butyl 3-iodo-6-phenylpyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN2O2/c1-18(2,3)23-17(22)21-11-14(19)13-10-20-15(9-16(13)21)12-7-5-4-6-8-12/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLFYWKQWSUAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CN=C(C=C21)C3=CC=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-BOC-3-iodo-6-phenyl-5-azaindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.